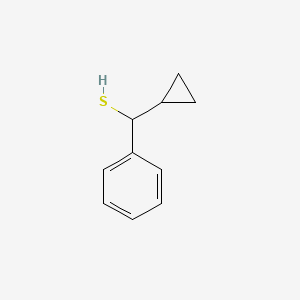

Cyclopropyl(phenyl)methanethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Strategic Application in Catalysis

The research presented in the first paper discusses the strategic use of ortho-disubstituted phenyl and cyclopropyl ketones in hydrogen borrowing catalysis, facilitated by an iridium catalyst. This process is significant for the formation of α-branched ketones with higher alcohols. The study highlights the successful optimization of the catalysis step and the subsequent manipulation of the ortho-disubstituted phenyl products to yield carboxylic acid derivatives. In contrast, cyclopropyl ketones were shown to undergo homoconjugate addition with nucleophiles, leading to further functionalized branched ketone products .

Thermal Ring Opening of Cyclopropenes

The second paper explores the synthesis of 1-(methylthio)cyclopropenes through the reaction of cyclopropenium salts with Grignard reagents. The study reports moderate yields of the cyclopropenes and their isomers. Notably, the thermal ring opening of these cyclopropenes at room temperature or upon heating results in the formation of indene and butadiene derivatives. The research provides evidence for the intermediacy of vinylcarbene in the ring opening of cyclopropene, which is a significant finding for understanding the reaction mechanism .

Latent Hydroxy Group Utilization

In the third paper, the α-dimethyl(1-phenylthio)cyclopropylsilyl group is introduced as a novel masked hydroxy group. The paper outlines three oxidation procedures that yield the desired alcohols with high efficiency and retention of configuration at the carbon center. This approach offers a useful strategy for the selective oxidation of silicon groups in the presence of various functional groups .

Synthesis of Cyclopropyl Phenyl Sulfides

The fourth paper presents a new and convenient synthetic method for producing cyclopropyl phenyl sulfides from 1,3-bis(phenylthio)propanes using butyllithium. The study demonstrates the in situ preparation of 1-lithiocyclopropyl phenyl sulfide and its subsequent reaction with electrophiles to yield good results. Additionally, the paper discusses the synthesis of O-aryl and O-alkyl S-cyclopropyl dithiocarbonates, as well as the conversion of 1,2-bis(phenylthio)ethane to phenyl vinyl sulfide .

Synthesis of Cyclopropanecarbaldehydes

Lastly, the fifth paper investigates the base-promoted addition of 3-methyl-2-butenyl phenyl sulfide to aldehydes and ketones. This reaction selectively occurs at the γ-position of the allylic moiety, leading to the formation of cyclopropane derivatives upon cyclization. The study emphasizes the high yields of the cyclopropane derivatives and the potential application of this method in the synthesis of 2,2-dimethylcyclopropanecarbaldehydes .

Wissenschaftliche Forschungsanwendungen

1. Methane Monooxygenase System Studies

- Abstract: Cyclopropyl(phenyl)methanethiol derivatives were used to investigate the catalytic cycle of methane monooxygenase (MMO) in Methylococcus capsulatus (Liu, Johnson, Newcomb, & Lippard, 1993).

2. Synthesis of Cyclopropane Derivatives

- Abstract: this compound derivatives have been synthesized and used to create cyclopropane derivatives, which are significant in organic chemistry and drug discovery (Kondo, Matsui, & Negishi, 1974).

3. Study of Nitroaryl Cyclopropanes

- Abstract: this compound and its derivatives have been studied for their behavior under electron impact and chemical ionization, contributing to understanding the reactivity of nitroaryl cyclopropanes (Kadentsev et al., 1983).

4. Activation of Alkylaromatics

- Abstract: Research demonstrates that this compound derivatives can play a role in the activation of alkylaromatics, which is crucial in organic synthesis (Boulho et al., 2011).

5. Synthesis of Lead-Like Compounds

- Abstract: this compound and its derivatives have been utilized in the synthesis of various lead-like compounds, fragments, and building blocks in medicinal chemistry (Chawner, Cases-Thomas, & Bull, 2017).

6. Formation of Benzocycles

- Abstract: this compound derivatives have been used in the efficient synthesis of benzocycles, demonstrating their utility in organic chemistry (Liu & Ma, 2012).

7. Cyclopropyl Ketone Studies

- Abstract: this compound derivatives have been studied for their reactivity with nickel catalysts, contributing to the understanding of cyclopropyl ketone formation (Ogoshi, Nagata, & Kurosawa, 2006).

8. Development of New Synthetic Methods

- Abstract: New and convenient methods for the synthesis of cyclopropyl phenyl sulfides, which are valuable in organic chemistry, have been developed using this compound derivatives (Tanaka, Uneme, Matsui, & Kaji, 1982).

Zukünftige Richtungen

The future directions in the study of Cyclopropyl(phenyl)methanethiol and similar compounds involve further exploration of their synthesis, chemical reactions, and applications. For instance, recent efforts have been made in the development of oxidative radical ring-opening/cyclization of cyclopropane derivatives .

Wirkmechanismus

Target of Action

It is known that compounds with a cyclopropyl group can interact with a variety of biological targets . Similarly, compounds with a phenyl group, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Cyclopropane derivatives are known to undergo ring-opening reactions under certain conditions . This could potentially lead to interactions with its targets, resulting in changes at the molecular level.

Biochemical Pathways

Methanethiol, a related compound, is known to be involved in sulfur metabolism . Dysregulation of sulfur metabolism has been linked to various diseases, including cancer .

Pharmacokinetics

The molecular weight of the compound is 16427 , which could potentially influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds such as phenyl cyclopropyl methyl-/phenyl butenyl azoles have been shown to inhibit the growth of mycobacteria, possibly via the targeting of tyrosine phosphatase .

Action Environment

The action of Cyclopropyl(phenyl)methanethiol could potentially be influenced by various environmental factors. For instance, the reactivity and stability of cyclopropane derivatives can be affected by factors such as temperature and pH .

Eigenschaften

IUPAC Name |

cyclopropyl(phenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUBGPRKQKUUEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate](/img/structure/B2507527.png)

![2-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2507534.png)

![3-(4-Fluorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2507540.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2507547.png)